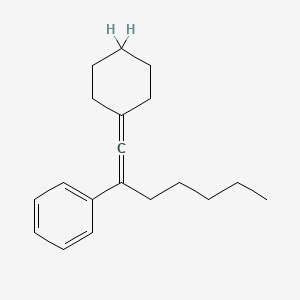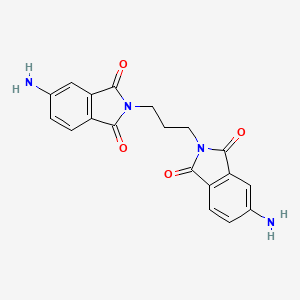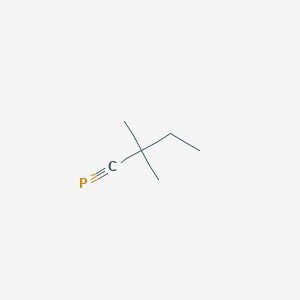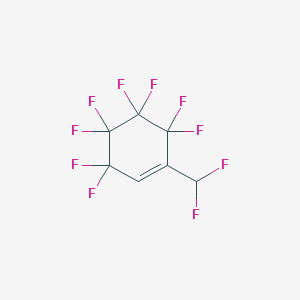![molecular formula C11H15N3S B14308923 N,N-Dimethyl-N'-[(4-methylphenyl)carbamothioyl]methanimidamide CAS No. 112519-75-2](/img/no-structure.png)
N,N-Dimethyl-N'-[(4-methylphenyl)carbamothioyl]methanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-N’-[(4-methylphenyl)carbamothioyl]methanimidamide is an organic compound with the molecular formula C10H14N2S It is a derivative of formamidine and is characterized by the presence of a thioamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-[(4-methylphenyl)carbamothioyl]methanimidamide typically involves the reaction of N,N-dimethylformamide dimethyl acetal with 4-methylphenyl isothiocyanate. The reaction is carried out under anhydrous conditions and requires a suitable solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of N,N-Dimethyl-N’-[(4-methylphenyl)carbamothioyl]methanimidamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-N’-[(4-methylphenyl)carbamothioyl]methanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-N’-[(4-methylphenyl)carbamothioyl]methanimidamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other thioamide derivatives.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethyl-N’-(4-nitrophenyl)carbamothioylmethanimidamide: Similar structure but with a nitro group instead of a methyl group.
N,N-Dimethyl-N’-(4-methylphenyl)formamidine: Lacks the thioamide group, making it less reactive in certain chemical reactions.
N,N-Dimethyl-N’-(4-methylphenyl)sulfamide: Contains a sulfonamide group instead of a thioamide group.
Uniqueness
N,N-Dimethyl-N’-[(4-methylphenyl)carbamothioyl]methanimidamide is unique due to the presence of the thioamide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
| 112519-75-2 | |
Molekularformel |
C11H15N3S |
Molekulargewicht |
221.32 g/mol |
IUPAC-Name |
1-(dimethylaminomethylidene)-3-(4-methylphenyl)thiourea |
InChI |
InChI=1S/C11H15N3S/c1-9-4-6-10(7-5-9)13-11(15)12-8-14(2)3/h4-8H,1-3H3,(H,13,15) |
InChI-Schlüssel |
JVCKEFZRCQBYCD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=S)N=CN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-[2-(3-Hydroxyphenyl)hydrazinylidene]-4-methyl-2H-1-benzopyran-2,7(8H)-dione](/img/structure/B14308864.png)

![Cyclopentanol, 1-[2-(phenylthio)ethyl]-](/img/structure/B14308908.png)


![5-[(2,5-dimethylphenyl)methyl]-1H-imidazole](/img/structure/B14308938.png)

